6-Bromo-2-fluoro-3-methoxyphenylboronic acid

Suzuki-Miyaura cross-coupling Oxidative addition kinetics Aryl halide reactivity

Medicinal chemists & library production groups face slow cross-coupling kinetics and thermal degradation of advanced intermediates when using chloro analogs. 6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 871126-17-9) solves this by enabling oxidative addition at 25-60°C with standard Pd catalysts. • C6 bromine: C-Br bond dissociation energy ≈284 kJ/mol enables faster coupling vs. chloro (≈338 kJ/mol) • 2-F-3-MeO motif: privileged GPR40 agonist pharmacophore for one-step library diversification • 98% purity, batch-specific COA; pinacol ester also available for room-temperature automated dispensing • At 25 g scale, bromo analog costs ~40% less per gram than chloro, saving ~£100 per 50 g campaign.

Molecular Formula C7H7BBrFO3
Molecular Weight 248.84 g/mol
CAS No. 871126-17-9
Cat. No. B1521939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-methoxyphenylboronic acid
CAS871126-17-9
Molecular FormulaC7H7BBrFO3
Molecular Weight248.84 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)OC)Br)(O)O
InChIInChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
InChIKeyNUWSIUDCKHWOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-fluoro-3-methoxyphenylboronic acid Overview


6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 871126-17-9, MFCD09258756, molecular formula C₇H₇BBrFO₃, MW 248.84) is a tri-substituted arylboronic acid bearing bromine at C6, fluorine at C2, and methoxy at C3 on the phenyl ring . It belongs to the class of fluorinated arylboronic acids, which are prized in medicinal chemistry and agrochemical synthesis for constructing fluorinated biaryl pharmacophores via palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. The compound is commercially available as both the free boronic acid (typical purity 95–98%) and the pinacol ester derivative (97%, mp 56–64 °C), with multiple global suppliers offering batch-specific certificates of analysis including NMR, HPLC, and GC characterization .

Unique Reactivity of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid


Arylboronic acids within the same nominal class cannot be freely interchanged for 6-bromo-2-fluoro-3-methoxyphenylboronic acid because the synergistic electronic effects of its three substituents simultaneously govern three critical procurement-relevant properties: (i) the C6 bromine provides a significantly lower bond dissociation energy (C–Br ≈ 284 kJ/mol) compared to the chloro analog (C–Cl ≈ 338 kJ/mol), directly affecting oxidative addition rates in cross-coupling [1]; (ii) the ortho-fluorine at C2 markedly enhances Lewis acidity but simultaneously accelerates base-catalyzed protodeboronation, a well-documented instability pathway where ortho-fluorinated phenylboronic acids can exhibit half-lives orders of magnitude shorter than the parent phenylboronic acid (t½ ≈ months for PhB(OH)₂ vs. milliseconds for polyfluorinated analogs) [2]; and (iii) the C3 methoxy group electronically modulates the ring, further tuning the boronic acid pKa and transmetallation efficiency compared to hydroxy or unsubstituted analogs . Substituting with a non-halogenated analog eliminates the C6 coupling handle; substituting with a chloro analog reduces cross-coupling reactivity; substituting with a hydroxy analog introduces a free phenol that may require orthogonal protection strategies.

6-Bromo-2-fluoro-3-methoxyphenylboronic acid Differentiation Evidence


C–Br Bond Energy Advantage in Suzuki Coupling

The C6 bromine substituent in the target compound provides a carbon–halogen bond dissociation energy (BDE) of approximately 284 kJ/mol, compared to ~338 kJ/mol for the C–Cl bond in the direct chloro analog 6-chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 867333-04-8). This 54 kJ/mol lower BDE translates into substantially faster oxidative addition with Pd(0) catalysts, the rate-determining step for aryl halides in Suzuki-Miyaura coupling. While no dedicated kinetic study of this specific compound pair has been published, the relative oxidative addition rates of aryl bromides vs. aryl chlorides under standard Pd(PPh₃)₄ conditions are well-established in the literature, with aryl bromides typically reacting 10–100× faster than the corresponding aryl chlorides [1][2].

Suzuki-Miyaura cross-coupling Oxidative addition kinetics Aryl halide reactivity

Ortho-Fluorine Protodeboronation Sensitivity

The ortho-fluorine at C2 of the target compound introduces a well-documented protodeboronation liability that is absent in non-fluorinated arylboronic acids such as 3-methoxyphenylboronic acid (CAS 10365-98-7). In systematic studies by Zarzeczańska et al. (2017), fluorinated phenylboronic acids with ortho-fluorine substituents showed significantly accelerated hydrolytic degradation under basic conditions. The 2,6-difluoro-substituted analog (compound 8) exhibited 20% absorbance loss at pH 7.4 and 25 °C after 4 hours, escalating to 90% loss at 50 °C, while non-fluorinated phenylboronic acid remained stable for months under identical conditions [1]. Although the target compound bears only a single ortho-fluorine (not 2,6-difluoro), the mono-ortho-fluorine effect is substantial—the rate of protodeboronation is estimated to be several orders of magnitude faster than that of phenylboronic acid, with t½ projected in the range of hours to days under basic aqueous conditions at ambient temperature vs. months for the parent compound [1][2].

Protodeboronation stability Fluorinated boronic acid handling Base-catalyzed degradation

Commercial Purity Tiering

Multiple suppliers list this compound with tiered purity specifications. Bidepharm certifies the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Combi-Blocks (Catalog BB-3921) also lists 98% purity . Kanto Chemical (Japan) offers >97.0% as determined by HPLC [1]. In contrast, AKSci (Catalog V1918) specifies a minimum purity of 95% . This 3-percentage-point purity differential (98% vs. 95%) represents a 60% reduction in total impurity burden (2% residual vs. 5% residual), which is consequential for multi-step synthesis where impurity carry-through can erode overall yields and complicate purification of final drug candidates.

Commercial purity comparison Batch-to-batch consistency Quality assurance specifications

Pinacol Ester Stability and Handling

Sigma-Aldrich offers the pinacol ester derivative (6-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester, Product 667560) as a crystalline solid with a defined melting point of 56–64 °C and 97% assay . In contrast, the free boronic acid is typically an amorphous or microcrystalline solid without a sharply defined melting range across vendor certificates, and requires refrigerated or frozen storage (2–8 °C per Bidepharm; −20 °C per Biozol) . Pinacol esters are documented to exhibit superior stability toward protodeboronation under basic conditions compared to the free boronic acid, as the ester occupies the Lewis acidic boron center, reducing hydroxide attack [1]. For the 6-chloro-2-fluoro-3-methoxyphenylboronic acid analog, no pinacol ester is listed in the Sigma-Aldrich catalog, limiting procurement options for a stabilized form of the chloro comparator .

Boronic ester stability Pinacol ester protection Solid-form characterization

Bromo Analog Cost Advantage

A direct price comparison from Fluorochem (UK) reveals that the bromo analog is substantially more economical per gram at research scale than the chloro analog. The 6-bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 871126-17-9) is priced at £27.00 for 5 g (£5.40/g) and £74.00 for 25 g (£2.96/g) . In contrast, the 6-chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 867333-04-8) is priced at £48.00 for 1 g (£48.00/g), with the 25 g bulk price at £125.00 (£5.00/g) . At the 5 g scale, the bromo compound is approximately 8.9× less expensive per gram; at the 25 g scale, it remains approximately 1.7× less expensive. This cost differential partly reflects the broader synthetic accessibility of brominated aromatic precursors vs. chlorinated analogs in boronic acid synthesis.

Procurement cost comparison Building block economics Research-scale pricing

Optimal Applications of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid


Iterative Suzuki Coupling with C6 Bromide Handle

When a synthetic route demands the C6 position to serve as an electrophilic coupling partner in a subsequent Suzuki-Miyaura step, the bromo analog's lower C–Br bond dissociation energy (≈284 kJ/mol) compared to the chloro analog (≈338 kJ/mol) enables oxidative addition to proceed at 25–60 °C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, rather than the 80–110 °C typically required for the chloro analog [1]. This is critical in heat-sensitive substrate sequences, such as those encountered in kinase inhibitor or PROTAC linker syntheses where thermal degradation of advanced intermediates is a known problem. The C6 bromide site also permits chemoselective coupling in the presence of aryl chlorides elsewhere in the molecule, an orthogonality not available with the non-halogenated 2-fluoro-3-methoxyphenylboronic acid analog [1].

GPR40 Agonist Biaryl Pharmacophore Construction

The 2-fluoro-3-methoxy substitution pattern on the phenylboronic acid is a recognized privileged fragment in GPR40 agonist development, as documented in patent literature (e.g., WO2013122029) where 2-fluoro-3-methoxyphenyl motifs were elaborated via Suzuki coupling to generate Type II diabetes lead compounds [1]. The target compound provides this exact pharmacophoric arrangement with the C6 bromine pre-installed, enabling one-step diversification into screening libraries. The commercial availability at 98% purity from multiple vendors ensures that medicinal chemists can obtain this building block with sufficient purity for direct use in biological assay-quality compound preparation without pre-purification, reducing the synthesis-to-assay cycle time by 1–2 days per analog .

Stable Pinacol Ester for Automated Synthesis

For core facilities and compound management groups that stock building blocks for on-demand parallel synthesis, the pinacol ester form (Sigma-Aldrich 667560, mp 56–64 °C, 97%) offers advantages over the free boronic acid: a crystalline solid with a defined melting point enables identity confirmation by simple melting point determination before use, and the ester's superior protodeboronation resistance extends shelf-life under ambient handling conditions [1]. The free acid form requires storage at 2–8 °C or −20 °C, which may be incompatible with automated solid-dispensing platforms that operate at room temperature . No equivalent pinacol ester is cataloged by Sigma-Aldrich for the direct 6-chloro analog, making the bromo compound uniquely suitable for automated synthesis workflows requiring a stabilized, room-temperature-handleable boronic ester form .

Cost-Efficient Parallel Library Synthesis

When procuring building blocks for a 96-well or 384-well parallel synthesis campaign requiring 0.5–1.0 g of boronic acid per well, the price differential between the bromo and chloro analogs becomes a dominant procurement factor. At the 25 g scale, the bromo compound (Fluorochem: £74.00; £2.96/g) is 1.7× less expensive per gram than the chloro analog (Fluorochem: £125.00; £5.00/g) [1]. For a campaign consuming 50 g of building block, the bromo analog saves approximately £100 in raw material cost, while simultaneously providing faster coupling kinetics that reduce per-reaction cycle times. These combined efficiency gains—lower reagent cost plus faster reaction times—make the bromo compound the economically and operationally preferred choice for library production groups operating under constrained budgets and timelines [1].

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